molecular formula C10H12Cl2O3 B12659424 3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol CAS No. 108545-02-4

3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol

Cat. No.: B12659424
CAS No.: 108545-02-4
M. Wt: 251.10 g/mol
InChI Key: ONPCNLDMTARDMW-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms, an ethyl group, and two methoxy groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol typically involves the chlorination of 4-ethyl-2,6-dimethoxyphenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective chlorination at the 3 and 5 positions of the phenolic ring .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures to handle chlorine gas and control the reaction environment is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

108545-02-4

Molecular Formula

C10H12Cl2O3

Molecular Weight

251.10 g/mol

IUPAC Name

3,5-dichloro-4-ethyl-2,6-dimethoxyphenol

InChI

InChI=1S/C10H12Cl2O3/c1-4-5-6(11)9(14-2)8(13)10(15-3)7(5)12/h13H,4H2,1-3H3

InChI Key

ONPCNLDMTARDMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1Cl)OC)O)OC)Cl

Origin of Product

United States

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